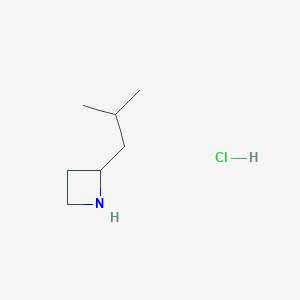![molecular formula C6H5IO3 B2474904 3-Iodo-6,8-dioxabicyclo[3.2.1]oct-2-en-4-one CAS No. 890095-66-6](/img/structure/B2474904.png)
3-Iodo-6,8-dioxabicyclo[3.2.1]oct-2-en-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Iodo-6,8-dioxabicyclo[3.2.1]oct-2-en-4-one is a bicyclic compound featuring an iodine atom and two oxygen atoms within its structure. This compound is notable for its unique bicyclic framework, which includes a five-membered and a six-membered ring fused together. The presence of iodine and oxygen atoms within the bicyclic system imparts distinct chemical properties to this compound, making it of interest in various fields of research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-6,8-dioxabicyclo[3.2.1]oct-2-en-4-one typically involves the iodination of a precursor compound containing the bicyclic framework. One common method involves the use of iodine and a suitable oxidizing agent to introduce the iodine atom into the bicyclic system. The reaction is usually carried out in an organic solvent under controlled temperature and pressure conditions to ensure the selective iodination of the desired position on the bicyclic ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of advanced purification techniques, such as chromatography and recrystallization, further enhances the quality of the compound produced on an industrial scale.
化学反应分析
Types of Reactions
3-Iodo-6,8-dioxabicyclo[3.2.1]oct-2-en-4-one undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can undergo oxidation to form higher oxidation state derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of reduced derivatives with different chemical properties.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents under mild to moderate temperature conditions.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide, potassium permanganate, or chromium trioxide are used. The reactions are conducted under controlled temperature and pH conditions.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed. The reactions are usually performed in anhydrous solvents under inert atmosphere.
Major Products Formed
Substitution Reactions: Products include derivatives with various functional groups replacing the iodine atom.
Oxidation Reactions: Products include oxidized derivatives with higher oxidation states.
Reduction Reactions: Products include reduced derivatives with different chemical properties.
科学研究应用
3-Iodo-6,8-dioxabicyclo[3.2.1]oct-2-en-4-one has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 3-Iodo-6,8-dioxabicyclo[3.2.1]oct-2-en-4-one involves its interaction with specific molecular targets and pathways. The iodine atom and the bicyclic framework play crucial roles in its reactivity and binding affinity to target molecules. The compound may exert its effects through the formation of covalent bonds with nucleophilic sites on target proteins or enzymes, leading to modulation of their activity and function.
相似化合物的比较
Similar Compounds
6,8-Dioxabicyclo[3.2.1]oct-2-en-4-one: Lacks the iodine atom, resulting in different chemical properties and reactivity.
3-Bromo-6,8-dioxabicyclo[3.2.1]oct-2-en-4-one: Contains a bromine atom instead of iodine, leading to variations in reactivity and applications.
3-Chloro-6,8-dioxabicyclo[3.2.1]oct-2-en-4-one:
Uniqueness
3-Iodo-6,8-dioxabicyclo[3.2.1]oct-2-en-4-one is unique due to the presence of the iodine atom, which imparts distinct reactivity and binding properties. This uniqueness makes it valuable in specific chemical transformations and applications where iodine’s properties are advantageous.
属性
IUPAC Name |
3-iodo-6,8-dioxabicyclo[3.2.1]oct-2-en-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5IO3/c7-4-1-3-2-9-6(10-3)5(4)8/h1,3,6H,2H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUDHOHCAGVMNQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C=C(C(=O)C(O1)O2)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5IO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![8-(4-methylbenzenesulfonyl)-3-(3-methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2474822.png)
![[(E)-[1-(4-fluorophenyl)ethylidene]amino]urea](/img/structure/B2474827.png)

![Ethyl (5S,7S)-5-methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2474831.png)
![(E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2474832.png)






![N-[(3-methoxyphenyl)methyl]-2-{2-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]-1,3-thiazol-4-yl}acetamide](/img/structure/B2474841.png)
![4-[(3-Ethoxypropyl)amino]-1,2-dihydroquinazoline-2-thione](/img/structure/B2474843.png)

